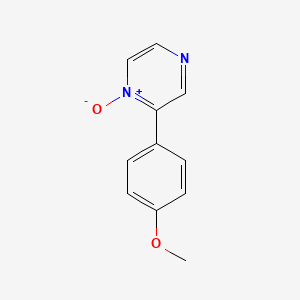
Acetic acid;4-aminobutanoyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-aminobutanoyl iodide is a compound that combines the properties of acetic acid and 4-aminobutanoyl iodide Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its use in vinegar and various industrial applications 4-aminobutanoyl iodide, on the other hand, is a derivative of butanoic acid with an amino group and an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-aminobutanoyl iodide typically involves the reaction of 4-aminobutanoic acid with iodine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained. The process can be summarized as follows:
Starting Materials: 4-aminobutanoic acid and iodine.
Catalyst: A suitable catalyst such as a transition metal complex.
Reaction Conditions: Controlled temperature (usually around 25-30°C) and pH (around 7-8).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a constant flow of reactants and products, ensuring efficient mixing and reaction.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-aminobutanoyl iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the iodide group to other functional groups such as hydroxyl or amine groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄
Propiedades
Número CAS |
920959-17-7 |
|---|---|
Fórmula molecular |
C6H12INO3 |
Peso molecular |
273.07 g/mol |
Nombre IUPAC |
acetic acid;4-aminobutanoyl iodide |
InChI |
InChI=1S/C4H8INO.C2H4O2/c5-4(7)2-1-3-6;1-2(3)4/h1-3,6H2;1H3,(H,3,4) |
Clave InChI |
AKLBDXYLSNNLLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(CC(=O)I)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
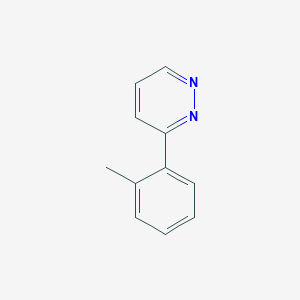
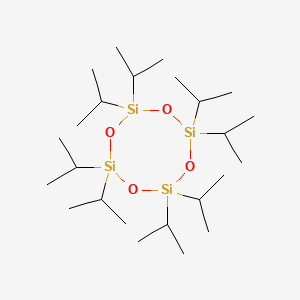
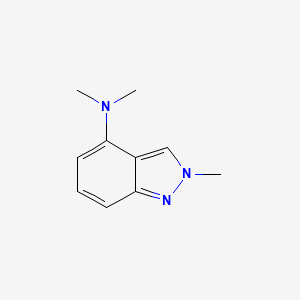
![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
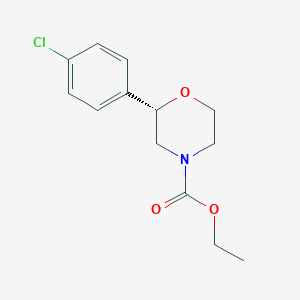
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)

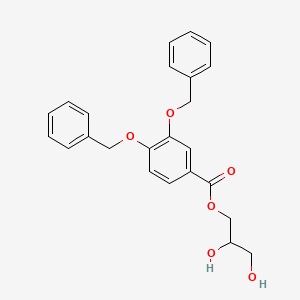
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)
